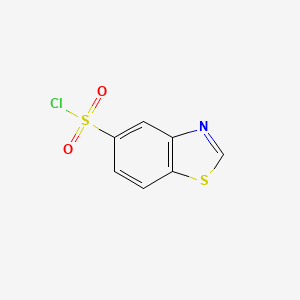

5-Benzothiazolesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzothiazolesulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 . It is used for research purposes.

Synthesis Analysis

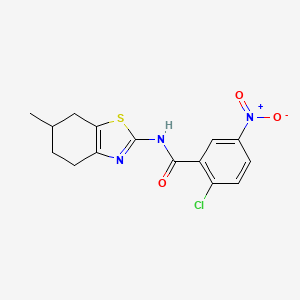

The synthesis of benzothiazole compounds, which this compound is a part of, has been a topic of interest in recent years. The synthesis process often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 4 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, 1 chlorine atom, and 2 sulfur atoms . The average mass is 233.695 Da and the monoisotopic mass is 232.937195 Da .Chemical Reactions Analysis

Benzothiazole compounds, including this compound, have been used to construct fluorescent probes. These probes can specifically interact with the analyte, thereby changing their luminescence characteristics to achieve the detection of the analyte . The reactions in DMSO as an oxidant and reaction medium provide 2-aroylbenzothiazoles, whereas the use of nitrobenzene as an oxidant in dioxane as a solvent enables the synthesis of 2-arylbenzothiazoles .Mechanism of Action

Target of Action

5-Benzothiazolesulfonyl chloride, like other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in bacterial cells.

Mode of Action

It is known that benzothiazole derivatives interact with their targets and inhibit their function, leading to antibacterial activity . The interaction between the compound and its targets likely involves the formation of covalent or non-covalent bonds, which can disrupt the normal function of the targets and lead to cell death.

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with its targets. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, while the inhibition of DNA gyrase prevents DNA replication . The inhibition of these and other targets disrupts essential biochemical pathways in bacterial cells, leading to cell death.

Pharmacokinetics

It has been reported that some benzothiazole derivatives have good bioavailability when administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

The result of the action of this compound is the inhibition of its targets, leading to disruption of essential biochemical pathways and ultimately cell death . This makes it a potential candidate for the development of new antibacterial agents.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with its targets. Additionally, the presence of other compounds can affect the compound’s stability and efficacy

Advantages and Limitations for Lab Experiments

One advantage of using 5-Benzothiazolesulfonyl chloride in lab experiments is its versatility. It can be used in a variety of reactions and is readily available. However, its toxicity and potential for skin and eye irritation can be a limitation. It is important to handle this compound with care and to follow proper safety procedures.

Future Directions

There are several future directions for research involving 5-Benzothiazolesulfonyl chloride. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the development of new applications for this compound in the field of biology. Finally, there is a need for further research on the toxicity and safety of this compound.

Synthesis Methods

There are several methods for synthesizing 5-Benzothiazolesulfonyl chloride. One of the most commonly used methods involves the reaction of 5-Aminobenzothiazole with chlorosulfonic acid. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The resulting product is this compound.

Scientific Research Applications

5-Benzothiazolesulfonyl chloride has many applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of heterocyclic compounds. It is also used as a coupling agent in peptide synthesis. In addition, it is used in the synthesis of dyes and pigments.

properties

IUPAC Name |

1,3-benzothiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHVFSWXNMEGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227278-83-3 |

Source

|

| Record name | 1,3-benzothiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-YL-propyl)-amine dihydrochloride](/img/structure/B2790049.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2790056.png)

![N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide](/img/structure/B2790060.png)

![ethyl 4-(1,7-dimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2790062.png)